2-(2,4-Dibromophenoxy)acetonitrile
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Overview
Description
2-(2,4-Dibromophenoxy)acetonitrile is a chemical compound with the molecular formula C8H5Br2NO and a molecular weight of 290.94 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-(2,4-Dibromophenoxy)acetonitrile consists of a nitrile group (-C≡N) attached to a carbon atom, which is also attached to a 2,4-dibromophenoxy group . This structure contributes to its unique chemical properties.Physical And Chemical Properties Analysis
2-(2,4-Dibromophenoxy)acetonitrile is a solid compound . Its physical and chemical properties are influenced by its molecular structure, which includes a nitrile group and a 2,4-dibromophenoxy group .Scientific Research Applications
Electrochemical Studies
- Voltammetric and Spectroelectrochemical Studies: Studies have been conducted on similar phenolic compounds in acetonitrile media, which is relevant for understanding the electrochemical behavior of 2-(2,4-Dibromophenoxy)acetonitrile. These studies help in understanding the oxidation processes of such compounds at electrodes, which can have applications in electrochemical sensors and other analytical techniques (Schwarz et al., 2003).
Analytical Chemistry
- Capillary Electrophoresis: The separation of phenolic compounds, which are structurally similar to 2-(2,4-Dibromophenoxy)acetonitrile, has been explored using capillary electrophoresis. This technique is significant for the analysis of such compounds in various samples, which can be crucial for environmental monitoring and quality control in pharmaceuticals (Farran et al., 1999).
Photochemistry
- Photodecomposition in Acetonitrile: Research involving the hydroxylation of phenols by photodecomposition in acetonitrile can shed light on the photochemical behavior of 2-(2,4-Dibromophenoxy)acetonitrile. This is relevant in understanding its stability and reactivity under light exposure, which can be important for its storage and handling (Omura & Matsuura, 1970).
Polymer Chemistry
- Oxidative Displacement Polymerization: Studies on the polymerization of related bromophenols in acetonitrile media could provide insights into the potential polymer chemistry applications of 2-(2,4-Dibromophenoxy)acetonitrile. These applications might include the synthesis of new polymeric materials with unique properties (Tsuruya & Yonezawa, 1975).
Safety And Hazards
properties
IUPAC Name |
2-(2,4-dibromophenoxy)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGQSEACKIAASW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dibromophenoxy)acetonitrile |
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